molecular formula C6H10N4O2 B1449440 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide CAS No. 1864221-18-0

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B1449440
CAS No.: 1864221-18-0
M. Wt: 170.17 g/mol
InChI Key: QJUAYQGVMSDTEI-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of pyrazole derivatives.

Preparation Methods

The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-methoxy-1H-pyrazole with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may differ from those of other similar compounds.

Properties

IUPAC Name

2-(4-methoxypyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-5-2-8-10(3-5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUAYQGVMSDTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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